molecular formula C11H14ClNO4S2 B2954357 4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride CAS No. 921090-59-7

4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride

Cat. No. B2954357
CAS RN: 921090-59-7
M. Wt: 323.81
InChI Key: JWZLPLIHIUJEDU-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S2 and a molecular weight of 323.82 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to 4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride has been reported. For instance, 4-(piperidin-1-ylsulfonyl)aniline, a key starting material, was converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride are not detailed in the retrieved sources, related compounds have been synthesized through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride is a solid compound that should be stored at room temperature . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Dihydrofolate Reductase (DHFR) Inhibitors

The compound has been used in the design and synthesis of novel N4-substituted sulfonamides, which are acetamide derivatives that act as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides and thus, its inhibition can lead to antimicrobial and antitumor activities .

Antimicrobial Activity

Sulfonamide derivatives, such as “4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride”, have been found to exhibit antimicrobial activity . This is particularly significant in the context of increasing antibiotic resistance among pathogenic bacteria .

Anticancer Activity

The compound has been used in the synthesis of sulfonamide derivatives that show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Antifungal Activity

Sulfonamides, including “4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride”, have been found to exhibit antifungal activity . This is particularly important given the limited number of effective antifungal agents currently available .

Proteomics Research

“4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Synthesis of Coordination Complexes

Compounds with acetamide linkage, like “4-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride”, are useful in the preparation of a number of coordination complexes . These complexes have a wide range of applications in catalysis, materials science, and biochemistry .

properties

IUPAC Name

4-piperidin-1-ylsulfonylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZLPLIHIUJEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921090-59-7
Record name 4-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride
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